Duloxetine Phenyl Carbamate

Vue d'ensemble

Description

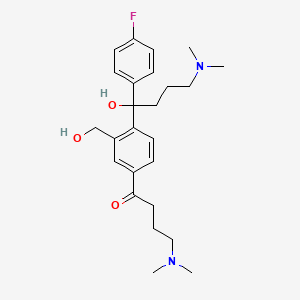

“Duloxetine Phenyl Carbamate” is a derivative of Duloxetine . Duloxetine is a medication used to manage major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, diabetic peripheral neuropathy, and chronic musculoskeletal pain . Off-label uses for duloxetine include chemotherapy-induced peripheral neuropathy and stress urinary incontinence .

Molecular Structure Analysis

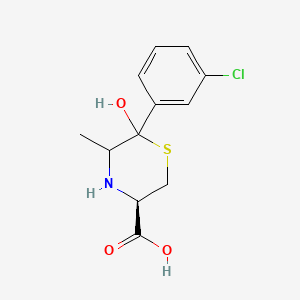

The molecular formula of “Duloxetine Phenyl Carbamate” is C25H23NO3S . It has a molecular weight of 417.5 g/mol . The InChI and SMILES strings provide more details about its molecular structure .

Chemical Reactions Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Physical And Chemical Properties Analysis

“Duloxetine Phenyl Carbamate” has a molecular weight of 417.5 g/mol . It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 417.13986477 g/mol .

Applications De Recherche Scientifique

Antidepressant Synthesis

Duloxetine Phenyl Carbamate plays a crucial role in the synthesis of antidepressant molecules . It’s used in the creation of Duloxetine, a potent antidepressant for the treatment of serious depressive disorders . The synthesis of these molecules often involves metal-catalyzed reactions .

Serotonin and Norepinephrine Reuptake Inhibition

Duloxetine, synthesized from Duloxetine Phenyl Carbamate, is a dual inhibitor of serotonin and norepinephrine reuptake . This makes it effective for the treatment of major depressive disorder and it’s also being considered for treatment of stress-related urinary incontinence .

Asymmetric Synthesis

Duloxetine Phenyl Carbamate is used in the asymmetric-transfer hydrogenation of certain compounds, leading to the synthesis of (S)-duloxetine . This process offers operational simplicity and is particularly valuable in scale-up syntheses of active pharmaceutical ingredients .

Proteomics Research

Duloxetine Phenyl Carbamate is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Development of Novel Antidepressants

The need for novel antidepressants with quick onset, low side effects, and enhanced cognitive function has led to the exploration of Duloxetine Phenyl Carbamate in the development of novel dual- or multi-target antidepressants .

Treatment of Pain Disorders

The dual inhibition property of Duloxetine, synthesized from Duloxetine Phenyl Carbamate, on serotonin and norepinephrine reuptake is being explored for the treatment of pain disorders .

Propriétés

IUPAC Name |

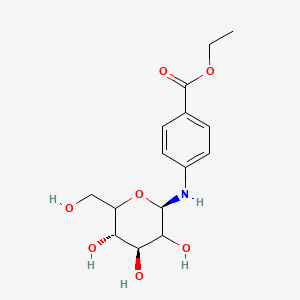

phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZKJGSXFMSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duloxetine Phenyl Carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)